An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methoxy-2-methylphenyl)propanoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methoxy-2-methylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-methoxy-2-methylphenyl)propanoate is a substituted aromatic ester with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Its structural complexity, featuring a substituted phenyl ring and a propanoate ester functional group, gives rise to a unique set of physicochemical properties that are critical to understand for its effective use in research and development. The strategic placement of the methoxy and methyl groups on the phenyl ring can significantly influence the molecule's reactivity, solubility, and metabolic stability, making a thorough characterization of its properties essential for any application.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 3-(4-methoxy-2-methylphenyl)propanoate. In light of the limited publicly available experimental data for this specific molecule, this guide also draws upon data from its close structural analog, Methyl 3-(4-methoxyphenyl)propanoate, to provide a more complete picture for researchers. All data derived from analogous compounds will be clearly indicated.
I. Chemical Identity and Structure
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IUPAC Name: Methyl 3-(4-methoxy-2-methylphenyl)propanoate
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CAS Number: 849586-52-3[1]
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Molecular Formula: C₁₂H₁₆O₃
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Molecular Weight: 208.25 g/mol
The molecular structure consists of a benzene ring substituted with a methoxy group at the 4-position and a methyl group at the 2-position. A methyl propanoate chain is attached to the 1-position of the phenyl ring.
II. Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₆O₃ | - |
| Molecular Weight | 208.25 g/mol | - |
| Physical Form | Solid (predicted) | Based on the melting point of the analog, Methyl 3-(4-methoxyphenyl)propanoate. |
| Melting Point | Not available | The analog, Methyl 3-(4-methoxyphenyl)propanoate, has a melting point of 37-41 °C[2]. |
| Boiling Point | Not available | The analog, Methyl 3-(4-methoxyphenyl)propanoate, has a boiling point of 120 °C[2]. |
| Solubility | Not available | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is predicted. |
Expert Insights: The presence of the additional methyl group on the phenyl ring in Methyl 3-(4-methoxy-2-methylphenyl)propanoate, compared to its analog, is likely to have a subtle but measurable impact on its physical properties. The increased molecular weight and altered crystal packing could lead to a slightly different melting point. Its solubility profile is expected to be dominated by the ester and aromatic functionalities, rendering it soluble in common organic solvents.
III. Spectroscopic and Analytical Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanoate chain, the methoxy group, and the methyl groups.
¹³C NMR (Carbon-13 NMR) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propanoate chain and methyl/methoxy groups.
For the closely related analog, Methyl 3-(4-methoxyphenyl)propanoate , the following NMR data has been reported and can serve as a reference.[3]
| Assignment | ¹H NMR Chemical Shift (δ) ppm | ¹³C NMR Chemical Shift (δ) ppm |
| Ar-H (ortho to OCH₃) | 7.12 (d, 2H) | 129.8 |
| Ar-H (meta to OCH₃) | 6.83 (d, 2H) | 114.0 |
| Ar-OCH₃ | 3.78 (s, 3H) | 55.2 |
| COOCH₃ | 3.66 (s, 3H) | 51.6 |
| -CH₂-Ar | 2.89 (t, 2H) | 30.2 |
| -CH₂-COO- | 2.60 (t, 2H) | 36.1 |
| C=O (Ester) | - | 173.5 |
| Ar-C (para to CH₂CH₂COOCH₃) | - | 158.1 |
| Ar-C (ipso to CH₂CH₂COOCH₃) | - | 132.8 |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 3-(4-methoxy-2-methylphenyl)propanoate is expected to show characteristic absorption bands for the C=O bond of the ester, the C-O bonds, and the aromatic C-H and C=C bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (ester) |
| ~3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |
| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250, ~1180 | Strong | C-O stretch (ester and ether) |
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method) [3]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
For the analog, Methyl 3-(4-methoxyphenyl)propanoate , the following mass spectral data has been reported:[3]
| m/z | Intensity | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | Moderate | [M - OCH₃]⁺ |
| 134 | Strong | [M - COOCH₃ - H]⁺ |
Expert Insights: The fragmentation pattern of Methyl 3-(4-methoxy-2-methylphenyl)propanoate is expected to be similar to its analog, with characteristic losses of the methoxy and methyl ester groups. The molecular ion peak at m/z 208 would be a key identifier.
IV. Stability and Storage
The stability of a compound is a critical parameter, particularly in the context of drug development. Esters are known to be susceptible to hydrolysis, especially under acidic or basic conditions.[4]
Hydrolytic Stability: The ester linkage in Methyl 3-(4-methoxy-2-methylphenyl)propanoate can be cleaved by water to yield 3-(4-methoxy-2-methylphenyl)propanoic acid and methanol. The rate of this hydrolysis is pH-dependent, being accelerated in both acidic and basic media. For many esters, the greatest stability is observed in a slightly acidic to neutral pH range (pH 4-8).[5]
Oxidative Stability: While the molecule does not contain functional groups that are highly prone to oxidation, prolonged exposure to air and light should be avoided to prevent potential degradation.
Recommended Storage: To ensure its integrity, Methyl 3-(4-methoxy-2-methylphenyl)propanoate should be stored in a tightly sealed container, protected from light and moisture, at a cool and constant temperature.
V. Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Methyl 3-(4-methoxy-2-methylphenyl)propanoate. While experimental data for this specific compound is limited, a comprehensive profile has been constructed by leveraging data from its close structural analog, Methyl 3-(4-methoxyphenyl)propanoate, and by applying fundamental principles of organic chemistry. The information presented herein, including its chemical identity, physical properties, spectroscopic characteristics, and stability considerations, serves as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds. As with any chemical substance, it is imperative to handle Methyl 3-(4-methoxy-2-methylphenyl)propanoate with appropriate safety precautions in a laboratory setting.
References
- Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2. Materials and Methods.
- Sigma-Aldrich. (n.d.). Methyl 3-(4-methoxyphenyl)propionate 97 15823-04-8.
- Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate.
- Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate.
- BLDpharm. (n.d.). 28353-93-7|3-(4-Methoxy-2-methylphenyl)propanoic acid.
- Chemsrc. (2025, September 10). CAS#:1883731-51-8 | Methyl 3-hydroxy-2-(4-methoxyphenyl)propanoate.
- SpectraBase. (n.d.). 3-(4-Methoxyphenyl)-2-methyl-propionic acid methyl ester - Optional[Vapor Phase IR] - Spectrum.
- BLDpharm. (n.d.). 15823-04-8|Methyl 3-(4-methoxyphenyl)propanoate.
- PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate.
- European Pharmaceutical Review. (2021, March 25). Understanding the chemical basis of drug stability and degradation.
- BenchChem. (n.d.). Spectroscopic Analysis of Methyl p-methoxyhydrocinnamate: A Technical Guide.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds.
